molecular formula C9H9ClOS B7995221 S-4-Chloro-3-methylphenylthioacetate

S-4-Chloro-3-methylphenylthioacetate

Cat. No.: B7995221
M. Wt: 200.69 g/mol
InChI Key: JDBGHFVELOOSMM-UHFFFAOYSA-N
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Description

S-4-Chloro-3-methylphenylthioacetate: is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a methyl group, and a thioacetate group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-4-Chloro-3-methylphenylthioacetate typically involves the reaction of 4-chloro-3-methylphenol with thioacetic acid. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-4-Chloro-3-methylphenylthioacetate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-4-Chloro-3-methylphenylthioacetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of S-4-Chloro-3-methylphenylthioacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and thioacetate groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Lacks the thioacetate group, making it less versatile in certain synthetic applications.

    4-Chloro-3-methylthiophenol: Contains a thiol group instead of a thioacetate group, resulting in different reactivity and applications.

    4-Chloro-3-methylphenylacetate:

Uniqueness: S-4-Chloro-3-methylphenylthioacetate is unique due to the presence of both chloro and thioacetate groups, which confer distinct reactivity and versatility in synthetic and industrial applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in multiple fields.

Properties

IUPAC Name

S-(4-chloro-3-methylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClOS/c1-6-5-8(12-7(2)11)3-4-9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGHFVELOOSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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